2-Chloro-7-methoxybenzo[d]thiazole 2-Chloro-7-methoxybenzo[d]thiazole
Brand Name: Vulcanchem
CAS No.: 1175277-80-1
VCID: VC2842384
InChI: InChI=1S/C8H6ClNOS/c1-11-6-4-2-3-5-7(6)12-8(9)10-5/h2-4H,1H3
SMILES: COC1=CC=CC2=C1SC(=N2)Cl
Molecular Formula: C8H6ClNOS
Molecular Weight: 199.66 g/mol

2-Chloro-7-methoxybenzo[d]thiazole

CAS No.: 1175277-80-1

Cat. No.: VC2842384

Molecular Formula: C8H6ClNOS

Molecular Weight: 199.66 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-7-methoxybenzo[d]thiazole - 1175277-80-1

Specification

CAS No. 1175277-80-1
Molecular Formula C8H6ClNOS
Molecular Weight 199.66 g/mol
IUPAC Name 2-chloro-7-methoxy-1,3-benzothiazole
Standard InChI InChI=1S/C8H6ClNOS/c1-11-6-4-2-3-5-7(6)12-8(9)10-5/h2-4H,1H3
Standard InChI Key VXJOAPOPPBDFGR-UHFFFAOYSA-N
SMILES COC1=CC=CC2=C1SC(=N2)Cl
Canonical SMILES COC1=CC=CC2=C1SC(=N2)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Formula and Weight

The molecular formula of 2-Chloro-7-methoxybenzo[d]thiazole is C8H6ClNOSC_8H_6ClNOS, with a molecular weight of 199.66 g/mol . This formula indicates the presence of carbon (C), hydrogen (H), chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S) atoms within its structure.

Structural Representation

The structural representation of this compound can be described using several chemical notations:

  • SMILES: COC1=CC=CC2=C1SC(=N2)Cl .

  • InChI: InChI=1S/C8H6ClNOS/c1-11-6-4-2-3-5-7(6)12-8(9)10-5/h2-4H,1H3 .

  • InChIKey: VXJOAPOPPBDFGR-UHFFFAOYSA-N .

These notations provide a standardized way to describe the molecular structure for computational purposes.

Physicochemical Properties

The physicochemical properties of 2-Chloro-7-methoxybenzo[d]thiazole include:

  • Monoisotopic Mass: 198.98586 Da .

  • Predicted Collision Cross Section (CCS): Various adducts have been predicted with CCS values ranging from 136.1 Ų ([M+H]+) to 151.6 Ų ([M+Na]+) .
    These properties are critical for understanding the behavior of the compound in mass spectrometry and other analytical techniques.

Benzothiazole Ring System

The benzothiazole ring system forms the backbone of this compound, incorporating both aromatic and heterocyclic features. The chlorine atom at position 2 and the methoxy group at position 7 contribute significantly to its reactivity and biological activity.

Synthesis Methods

General Synthetic Approaches

The synthesis of 2-Chloro-7-methoxybenzo[d]thiazole typically involves cyclization reactions using thiourea derivatives and ortho-substituted halobenzenes. One common approach includes refluxing intermediates such as 2-amino-5-chlorobenzothiazole with chloroacetyl chloride in the presence of potassium carbonate, followed by methanol treatment to introduce the methoxy group.

Alternative Synthetic Pathways

Other methods for synthesizing benzothiazole derivatives involve sulfuryl chloride reactions with mercaptobenzothiazoles under controlled temperature conditions . These methods yield high-purity compounds with minimal by-products.

Reaction Conditions

Optimal reaction conditions for synthesizing this compound include:

  • Temperature: Typically between −40°C and +30°C for initial reactions .

  • Solvents: Inert solvents such as dichloromethane are preferred to prevent unwanted side reactions .
    These parameters ensure efficient synthesis while maintaining high yields.

Applications in Scientific Research

Medicinal Chemistry

Benzothiazole derivatives, including 2-Chloro-7-methoxybenzo[d]thiazole, have shown promise in drug discovery programs due to their ability to interact with biological targets such as cancer cell lines and bacterial quorum sensing systems . Structural modifications can enhance their potency as therapeutic agents.

Table: Comparison of Benzothiazole Derivatives in Biological Studies

CompoundTarget Biological SystemIC50 ValueObserved Activity
Benzothiazole-ThiolLasB Quorum Sensing~115 μg/mLModerate Inhibition
Methoxy-BenzothiazoleCancer Cell LinesVariableCytotoxic Potential

Agrochemical Development

This compound has also been explored for its potential use in agrochemicals due to its reactivity with various substrates, enabling the synthesis of pesticides and herbicides .

Organic Synthesis

The unique reactivity profile of 2-Chloro-7-methoxybenzo[d]thiazole makes it valuable in organic synthesis as a precursor for more complex molecules .

Analytical Characterization Techniques

Mass Spectrometry

Mass spectrometry is commonly used to characterize this compound due to its distinct ionization patterns:

  • Adducts: [M+H]+, [M+Na]+, [M-H]-.
    These patterns help identify the compound in complex mixtures .

Spectroscopic Methods

Spectroscopic techniques such as NMR and IR spectroscopy provide insights into the electronic environment around functional groups like chlorine and methoxy.

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